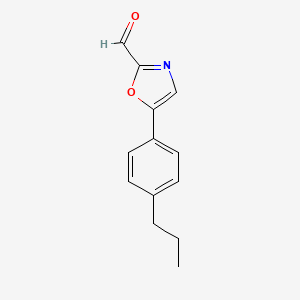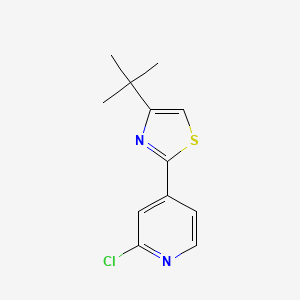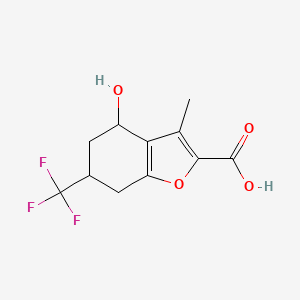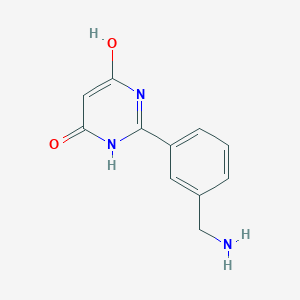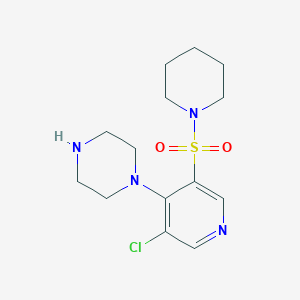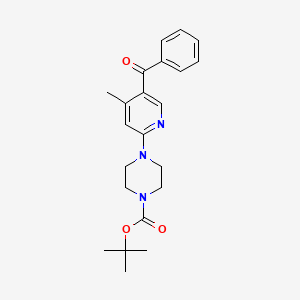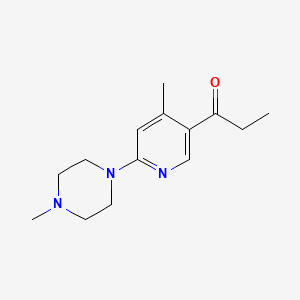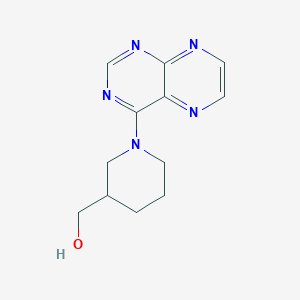
(1-(Pteridin-4-yl)piperidin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(Pteridin-4-yl)piperidin-3-yl)methanol: is a chemical compound with the molecular formula C12H15N5O and a molecular weight of 245.28 g/mol It is a derivative of pteridine and piperidine, featuring a methanol group attached to the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Pteridin-4-yl)piperidin-3-yl)methanol typically involves the reaction of pteridine derivatives with piperidine derivatives under controlled conditions. The specific synthetic route may vary, but a common method involves the use of a pteridine precursor and a piperidine precursor in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control .
化学反応の分析
Types of Reactions: (1-(Pteridin-4-yl)piperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pteridine ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pteridine derivatives.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
Chemistry: (1-(Pteridin-4-yl)piperidin-3-yl)methanol is used as a building block in the synthesis of more complex molecules. It can be used in the development of new materials and catalysts .
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways involving pteridine and piperidine derivatives .
Medicine: The compound’s structure allows for modifications that can enhance its pharmacological properties .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and intermediates for various chemical processes .
作用機序
The mechanism of action of (1-(Pteridin-4-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pteridine ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can interact with hydrophobic pockets in the target molecule. These interactions can modulate the activity of the target, leading to various biological effects .
類似化合物との比較
(1-(Pteridin-4-yl)piperidin-3-yl)ethanol: Similar structure with an ethanol group instead of methanol.
(1-(Pteridin-4-yl)piperidin-3-yl)amine: Similar structure with an amine group instead of methanol.
Uniqueness: (1-(Pteridin-4-yl)piperidin-3-yl)methanol is unique due to its specific combination of pteridine and piperidine rings with a methanol group. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
特性
CAS番号 |
1707581-54-1 |
|---|---|
分子式 |
C12H15N5O |
分子量 |
245.28 g/mol |
IUPAC名 |
(1-pteridin-4-ylpiperidin-3-yl)methanol |
InChI |
InChI=1S/C12H15N5O/c18-7-9-2-1-5-17(6-9)12-10-11(15-8-16-12)14-4-3-13-10/h3-4,8-9,18H,1-2,5-7H2 |
InChIキー |
QMJMFWJPOHPYBO-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C2=NC=NC3=NC=CN=C32)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


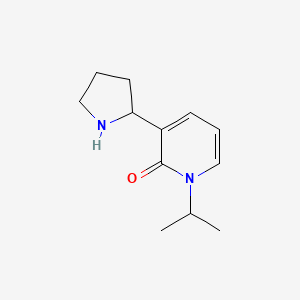


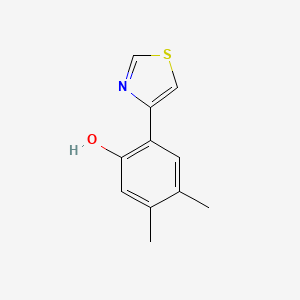
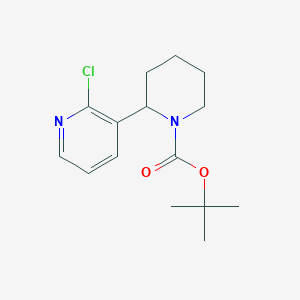
![1-(5-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11797339.png)
